4',4'''Di-O-Methylisochamaejasmin
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Overview
Description
4’,4’‘’-Di-O-Methylisochamaejasmin is a biflavonoid compound derived from the plant Stellera chamaejasme L. It belongs to the class of flavonoids, specifically biflavones, and exhibits significant biological activities, including anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’,4’‘’-Di-O-Methylisochamaejasmin involves the methylation of isochamaejasmin. The process typically includes the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of 4’,4’‘’-Di-O-Methylisochamaejasmin may involve the extraction of isochamaejasmin from Stellera chamaejasme L. followed by chemical methylation. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 4’,4’‘’-Di-O-Methylisochamaejasmin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4’,4’‘’-Di-O-Methylisochamaejasmin .
Scientific Research Applications
4’,4’‘’-Di-O-Methylisochamaejasmin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying biflavonoid chemistry and reaction mechanisms.
Biology: The compound exhibits significant biological activities, including anti-cancer, anti-inflammatory, and antioxidant properties.
Medicine: Due to its anti-cancer properties, it is being investigated for potential therapeutic applications in cancer treatment.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The anti-cancer effect of 4’,4’‘’-Di-O-Methylisochamaejasmin is primarily attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. The compound targets various molecular pathways, including the inhibition of cell proliferation and the induction of oxidative stress, leading to cell death. It also modulates the activity of key enzymes and proteins involved in cancer progression .
Comparison with Similar Compounds
Isochamaejasmin: The parent compound from which 4’,4’‘’-Di-O-Methylisochamaejasmin is derived.
Chamaejasmin: Another biflavonoid with similar biological activities.
Neochamaejasmin: A related compound with distinct structural features and biological properties
Uniqueness: 4’,4’‘’-Di-O-Methylisochamaejasmin is unique due to its specific methylation pattern, which enhances its biological activity and stability compared to its non-methylated counterparts. This unique structure contributes to its potent anti-cancer properties and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26O10/c1-39-19-7-3-15(4-8-19)31-27(29(37)25-21(35)11-17(33)13-23(25)41-31)28-30(38)26-22(36)12-18(34)14-24(26)42-32(28)16-5-9-20(40-2)10-6-16/h3-14,27-28,31-36H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTCICADMSGBCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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